![molecular formula C17H24N2O3S B5151057 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a piperidinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to decrease the levels of glutamate, a neurotransmitter that can cause excitotoxicity in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which can lead to an increase in acetylcholine levels.
Biochemical and Physiological Effects
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have various biochemical and physiological effects. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. One potential direction is the development of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone in human subjects.
Conclusion
In conclusion, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone and to develop more effective derivatives.
Méthodes De Synthèse
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 3-methylpiperidine, followed by the reaction with sodium bisulfite to form the sulfonate intermediate. The sulfonate intermediate is then reacted with sodium hydroxide and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. Another method involves the reaction of 4-nitroacetophenone with 3-methylpiperidine, followed by reduction with sodium dithionite to form the amine intermediate. The amine intermediate is then reacted with sodium bisulfite and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone.
Applications De Recherche Scientifique
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
Propriétés
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQWHKBAQZZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

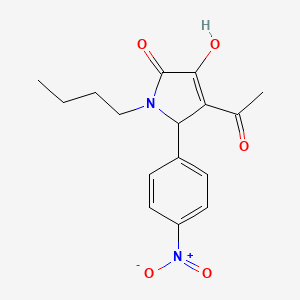
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
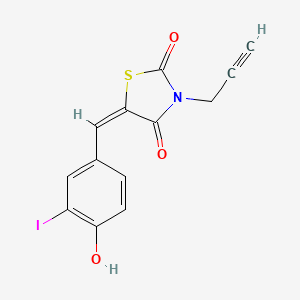
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
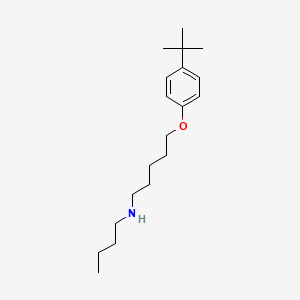
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
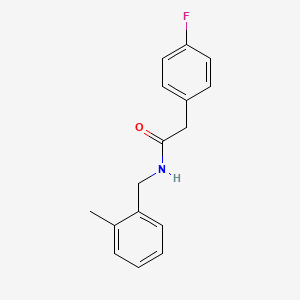
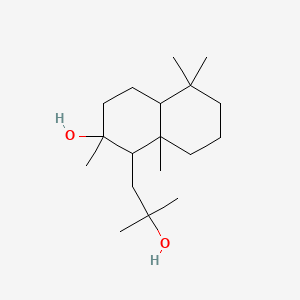
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)